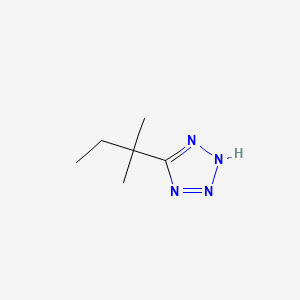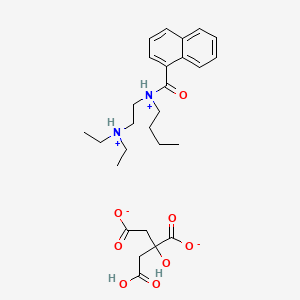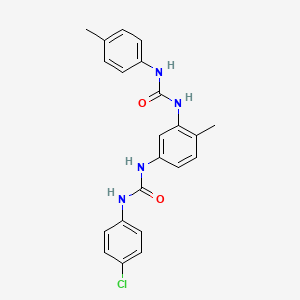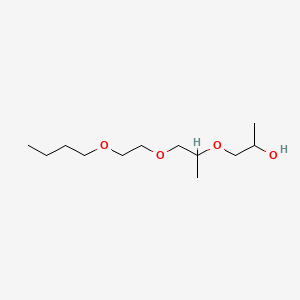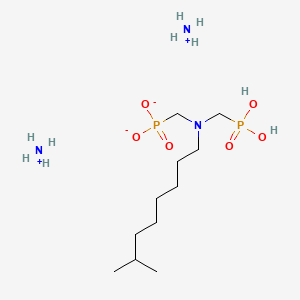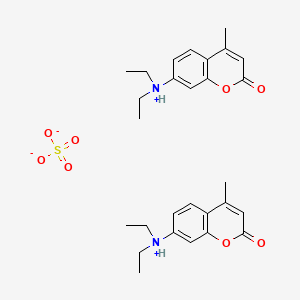
diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is a compound that belongs to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . One common method includes heating a mixture of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with the required reactants in dry dimethylformamide (DMF) and triethylamine (TEA) at 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the reaction mixture is then poured onto crushed ice and stirred .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .
Wissenschaftliche Forschungsanwendungen
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Its anti-inflammatory and anticoagulant properties make it a candidate for drug development.
Industry: It is used in the production of dyes and as a fluorescent marker in various applications.
Wirkmechanismus
The mechanism of action of diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Used in medicinal chemistry for its broad spectrum of biological activities.
Uniqueness
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is unique due to its specific structural features that confer distinct biological activities. Its diethylamino group enhances its solubility and bioavailability, making it more effective in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
19498-58-9 |
|---|---|
Molekularformel |
C28H36N2O8S |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate |
InChI |
InChI=1S/2C14H17NO2.H2O4S/c2*1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h2*6-9H,4-5H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
GJDDUKCAPSSVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




